molecular formula C13H16N2O B1603710 1-Methylspiro[indoline-3,4'-piperidin]-2-one CAS No. 67677-81-0

1-Methylspiro[indoline-3,4'-piperidin]-2-one

Cat. No. B1603710
CAS RN: 67677-81-0
M. Wt: 216.28 g/mol
InChI Key: VZIOGCSCMHCRQH-UHFFFAOYSA-N
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Patent
US06166209

Procedure details

For the synthesis of the title compound, m.p. 222° C. and MS: m/e=437.4 (M+H+), 1-methyl-spiro[3H-indole-3,4'-piperidin]-2(1H)-one is reduced with borane according to example 16 to yield 1-methyl-1,2-dihydro-spiro[indole-3,4'-piperidine], which was further reacted with 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-propan-3-ol in accordance with the general method of example 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:4]2([CH2:9][CH2:8][NH:7][CH2:6][CH2:5]2)[C:3]1=O.B>>[CH3:1][N:2]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:4]2([CH2:5][CH2:6][NH:7][CH2:8][CH2:9]2)[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C2(CCNCC2)C2=CC=CC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CC2(CCNCC2)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.